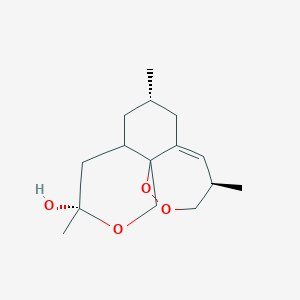
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis. Induction of apoptosis in cancer cells leads to their death and subsequent elimination from the body.
Biochemical and physiological effects:
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to exhibit anti-inflammatory activity. This activity may be attributed to the ability of this compound to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide in lab experiments include its potential as an antitumor agent and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide. First, further studies are needed to fully understand the mechanism of action of this compound. Second, studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of various types of cancer. Third, studies are needed to investigate the potential of this compound as an anti-inflammatory agent. Fourth, studies are needed to investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further studies are needed to fully understand the potential of this compound as a therapeutic agent for the treatment of various types of cancer and as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form 2-methylquinoline-5-carbonyl chloride. This intermediate is then reacted with 3,4,5-triethoxybenzamide in the presence of a base such as triethylamine to yield 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
Nom du produit |
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide |
|---|---|
Formule moléculaire |
C23H26N2O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C23H26N2O4/c1-5-27-20-13-16(14-21(28-6-2)22(20)29-7-3)23(26)25-19-10-8-9-18-17(19)12-11-15(4)24-18/h8-14H,5-7H2,1-4H3,(H,25,26) |
Clé InChI |
PHDJZKNQKGLOOH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)